H-Arg-Tyr-OH acetate
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Overview
Description
“H-Arg-Tyr-OH acetate” is a dipeptide formed from L-arginine and L-tyrosine residues . It has a role as a metabolite .
Synthesis Analysis
The synthesis of peptides like “H-Arg-Tyr-OH acetate” can be achieved through a process known as Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) . In this process, side-chain unprotected amino acids such as arginine and tyrosine are successfully incorporated into the target peptide chain on solid supports .Physical And Chemical Properties Analysis
The molecular weight of “H-Arg-Tyr-OH” is 337.37 g/mol . It has 6 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass is 337.17500423 g/mol .Scientific Research Applications
- H-Arg-Tyr-OH acetate salt is utilized in peptide synthesis due to its role as a protected amino acid. Researchers employ it as a building block to create custom peptides with specific sequences. The acetate salt form ensures stability during synthesis and purification processes .
- In the context of rare diseases, H-Arg-Tyr-OH acetate salt (also referred to as H-Tyr-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH, acetate salt ) received orphan designation for treating TERT-positive non-small cell lung cancer in HLA-A2 positive patients . Orphan designation recognizes its potential therapeutic value in a specific patient population .
Peptide Synthesis and Solid-Phase Chemistry
Orphan Drug Designation for TERT-Positive Non-Small Cell Lung Cancer
Future Directions
properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4.C2H4O2/c16-11(2-1-7-19-15(17)18)13(22)20-12(14(23)24)8-9-3-5-10(21)6-4-9;1-2(3)4/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19);1H3,(H,3,4)/t11-,12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLMPXRIYSTILN-FXMYHANSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg-Tyr-OH acetate salt | |
CAS RN |
74863-13-1 |
Source
|
Record name | L-Tyrosine, L-arginyl-, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74863-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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